molecular formula C9H14N2O4 B8314640 3-n-Butylhydantoin-5-acetic acid

3-n-Butylhydantoin-5-acetic acid

Cat. No.: B8314640
M. Wt: 214.22 g/mol
InChI Key: PIWMBWVEVZAZLI-UHFFFAOYSA-N
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Description

3-n-Butylhydantoin-5-acetic acid is a useful research compound. Its molecular formula is C9H14N2O4 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H14N2O4

Molecular Weight

214.22 g/mol

IUPAC Name

2-(1-butyl-2,5-dioxoimidazolidin-4-yl)acetic acid

InChI

InChI=1S/C9H14N2O4/c1-2-3-4-11-8(14)6(5-7(12)13)10-9(11)15/h6H,2-5H2,1H3,(H,10,15)(H,12,13)

InChI Key

PIWMBWVEVZAZLI-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C(NC1=O)CC(=O)O

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

The applications of 3-n-butylhydantoin-5-acetic acid can be categorized into several key areas:

Antiparasitic Agents

Research indicates that this compound serves as a reactant in the synthesis of non-folate compounds that inhibit pteridine reductase, an enzyme crucial for the survival of certain parasites. This mechanism positions it as a potential candidate for developing antiparasitic drugs .

Anticancer Activity

The compound has been explored for its anticancer properties. In various in vivo studies, it demonstrated significant tumor growth inhibition in xenograft models, with observed tumor growth inhibition rates reaching up to 60% at doses of 20 mg/kg. The mechanism involves inducing apoptosis in cancer cells while sparing normal cells, making it a promising candidate for cancer therapy .

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation markers in models of induced arthritis. Studies reported significant reductions in paw swelling after treatment, highlighting its potential use as an anti-inflammatory agent .

Antibiotic Properties

The compound has been evaluated for its antimicrobial efficacy against multi-drug resistant bacterial strains. Case studies have shown effective inhibition of growth in resistant strains, suggesting its potential role in infection control and antibiotic development .

Data Tables

Application AreaMechanism of ActionStudy Findings
Antiparasitic AgentsInhibition of pteridine reductaseEffective against certain parasitic infections
Anticancer ActivityInduction of apoptosis in cancer cellsUp to 60% tumor growth inhibition
Anti-inflammatory EffectsReduction of inflammation markersSignificant reduction in paw swelling
Antibiotic PropertiesInhibition of growth in resistant bacterial strainsEffective against multi-drug resistant strains

Case Study on Cancer Treatment

  • Objective : Evaluate anticancer effects in breast cancer models.
  • Results : Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells, indicating selective cytotoxicity.

Case Study on Infection Control

  • Objective : Assess antimicrobial efficacy against resistant bacterial strains.
  • Results : Showed effective inhibition of growth in multi-drug resistant strains, supporting its potential as an antibiotic agent.

Conclusions

This compound presents a multifaceted profile with applications ranging from antiparasitic and anticancer activities to anti-inflammatory and antibiotic properties. Ongoing research is essential to further elucidate its mechanisms and optimize its use in therapeutic settings.

Preparation Methods

Synthesis of 5-Ethoxycarbonylmethyl-3-n-butylhydantoin

The precursor 5-ethoxycarbonylmethyl-3-n-butylhydantoin is synthesized via:

  • Alkylation : Reaction of 3-n-butylhydantoin with ethyl chloroacetate in the presence of a base (e.g., NaH) in dimethylformamide (DMF) at 60°C[^2^].

  • Cyclization : Intramolecular urea formation under acidic conditions (e.g., HCl/EtOH)[^5^].

Representative Reaction Conditions [^2^]:

ComponentQuantityRole
3-n-Butylhydantoin0.1 molSubstrate
Ethyl chloroacetate0.12 molAlkylating agent
NaH (60% dispersion)0.15 molBase
DMF200 mLSolvent
Temperature60°CReaction
Time6 hrCompletion

Hydrolysis to 3-n-Butylhydantoin-5-Acetic Acid

The ethyl ester is hydrolyzed using NaOH in aqueous ethanol[^2^]:

Yield : 85–92%[^2^].

Cyclization of Functionalized Amino Acids (Dakin’s Method)

Synthesis of β-(n-Butyl)-α-Amino Acetic Acid

The amino acid precursor is prepared via:

  • Strecker Synthesis : Reaction of n-butylaldehyde with ammonium chloride and NaCN, followed by hydrolysis[^4^].

  • Resolution : Enzymatic separation of D/L isomers using D-amino acid oxidase[^4^].

Key Data [^4^]:

ParameterValue
Substraten-Butylaldehyde
CatalystD-Amino acid oxidase
Optical purity>98% ee
Yield (L-isomer)75%

Hydantoin Formation

The amino acid reacts with potassium cyanate under acidic conditions[^4^]:

Yield : 78–84%[^4^].

Acylation-Oxidation of 5-Aminomethyl Hydantoins

Synthesis of 5-Aminomethyl-3-n-butylhydantoin

Aminomethyl hydantoins are prepared via:

  • Mannich Reaction : Condensation of 3-n-butylhydantoin with formaldehyde and NH4Cl[^11^].

  • Reduction : Hydrogenation of 5-cyano derivatives using Pd/C[^11^].

Reaction Metrics [^11^]:

ComponentQuantity
3-n-Butylhydantoin0.1 mol
Formaldehyde (37%)0.15 mol
NH4Cl0.2 mol
Temperature50°C
Yield68%

Acylation and Hydrolysis

Step 1: Acetylation [^11^]:

Intermediate Yield : 89% (5-acetamidomethyl-3-n-butylhydantoin).

Step 2: Hydrolysis [^11^]:

Final Yield : 76% (3-n-butylhydantoin-5-acetic acid).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Alkaline Hydrolysis85–9298High scalabilityRequires ester precursor
Amino Acid Cyclization78–8495EnantioselectiveMulti-step resolution
Acylation-Oxidation7690Functional group toleranceHarsh hydrolysis conditions

Optimization Strategies

  • Solvent Systems : Use of DMF or ethanol enhances reaction rates for alkylation and hydrolysis[^2^][^5^].

  • Catalysts : Silver triflate (AgOTf) improves regioselectivity in hydantoin ring formation[^3^].

  • Temperature Control : Maintaining 60–80°C during cyclization minimizes side products[^4^].

Q & A

Q. What are the recommended synthetic pathways for 3-n-Butylhydantoin-5-acetic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves coupling hydantoin derivatives with butyl-acetic acid precursors. Carbodiimide-based reagents like EDC (N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide hydrochloride) are effective for activating carboxyl groups for amide bond formation, as demonstrated in peptide and small-molecule conjugations . Optimize reaction efficiency by controlling stoichiometry (e.g., 1:1.2 molar ratio of hydantoin to carboxylic acid) and using TCEP (Tris-(2-carboxyethyl)phosphine hydrochloride) to reduce disulfide intermediates that may form during activation . Purification via column chromatography with silica gel (polar solvent systems) or recrystallization from ethanol/water mixtures is recommended for isolating high-purity products.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of NMR spectroscopy (¹H and ¹³C) to verify the hydantoin ring and butyl-acetic acid moiety. For example, the hydantoin NH protons typically appear as broad singlets at δ 8.5–9.0 ppm, while the butyl chain shows characteristic triplet/multiplet patterns at δ 0.8–1.6 ppm. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or MALDI-TOF provides accurate mass confirmation (e.g., expected [M+H]⁺ for C₁₀H₁₆N₂O₃: 229.1188). Cross-validate with FT-IR to detect carbonyl stretches (~1700–1750 cm⁻¹ for hydantoin and acetic acid groups) .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–220 nm for hydantoin absorption) is ideal for quantification. Use a C18 column and mobile phase of acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid (TFA) to improve peak resolution. For biological matrices (e.g., serum), pre-treat samples with protein precipitation (e.g., acetonitrile) or solid-phase extraction (SPE) to reduce interference . Calibrate with standard curves (0.1–100 µM) and validate recovery rates (>85%) using spiked controls.

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct systematic stability studies using accelerated degradation protocols :
  • pH stability : Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., hydantoin ring hydrolysis products) using LC-MS/MS.
  • Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds. Store samples at -20°C in anhydrous conditions to minimize hydrolysis, as recommended for analogous hydantoin derivatives .
  • Light sensitivity : Use amber vials and assess photodegradation under UV/visible light exposure (300–800 nm) to simulate laboratory storage conditions.

Q. What strategies are effective for studying the interaction of this compound with biomacromolecules (e.g., proteins or enzymes)?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (Kd). For SPR, immobilize the target protein (e.g., serum albumin) on a gold sensor chip and flow the compound at varying concentrations (1–100 µM) in PBS (pH 7.4). Analyze kinetics using a 1:1 Langmuir binding model . For enzymatic assays, use fluorogenic or chromogenic substrates to monitor inhibition/activation. For example, pair with MMP3 (matrix metalloproteinase-3) to test hydantoin-derived modulators, referencing protocols for recombinant human MMP3 .

Q. How can computational methods aid in predicting the pharmacokinetic properties of this compound?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes with metabolic enzymes (e.g., cytochrome P450). ADMET prediction tools (SwissADME, pkCSM) estimate bioavailability (%F = ~60–70%), blood-brain barrier permeability (low, due to polar hydantoin group), and renal clearance. Validate predictions with in vitro Caco-2 cell assays for intestinal absorption and microsomal stability tests (e.g., liver microsomes + NADPH cofactor) .

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